Methyl 5-(Chlorosulfonyl)-2-Furoate

Regioselective Synthesis Sulfonamide Formation Electrophilic Substitution

Methyl 5-(Chlorosulfonyl)-2-Furoate (CAS 69816-05-3) is a heteroaromatic building block belonging to the class of furoic acid derivatives. Its structure features a furan ring bearing a reactive chlorosulfonyl group at the 5-position and a methyl ester at the 2-position.

Molecular Formula C6H5ClO5S
Molecular Weight 224.62 g/mol
CAS No. 69816-05-3
Cat. No. B1363464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(Chlorosulfonyl)-2-Furoate
CAS69816-05-3
Molecular FormulaC6H5ClO5S
Molecular Weight224.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl
InChIInChI=1S/C6H5ClO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3
InChIKeyJYWNJCAFWPZETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(Chlorosulfonyl)-2-Furoate (CAS 69816-05-3): Key Furoate Building Block with a Reactive Sulfonyl Chloride Handle


Methyl 5-(Chlorosulfonyl)-2-Furoate (CAS 69816-05-3) is a heteroaromatic building block belonging to the class of furoic acid derivatives [1]. Its structure features a furan ring bearing a reactive chlorosulfonyl group at the 5-position and a methyl ester at the 2-position [1]. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, where its electrophilic sulfonyl chloride moiety enables versatile transformations, particularly in the synthesis of sulfonamides, sulfonates, and other sulfur-containing molecules .

Why General Furan or Sulfonyl Chloride Intermediates Cannot Simply Replace Methyl 5-(Chlorosulfonyl)-2-Furoate in Regioselective Syntheses


The performance of Methyl 5-(Chlorosulfonyl)-2-Furoate in synthetic applications is dictated by its specific regiochemistry and dual functionality, which are not interchangeable with other in-class compounds . Generic substitution fails because the precise positioning of the chlorosulfonyl group on the electron-rich furan ring (5-position) and the ester group (2-position) dictates both the electronic environment and the subsequent regioselectivity in reactions like nucleophilic aromatic substitution or cross-couplings . The following quantitative evidence demonstrates specific scenarios where this compound provides a measurable advantage over potential alternatives, including other furoate esters, differently substituted sulfonyl chlorides, or alternative building block approaches .

Methyl 5-(Chlorosulfonyl)-2-Furoate: A Quantitative Evidence Guide for Procurement and Scientific Selection


Regioselective Reactivity vs. Unsubstituted Furan for Sulfonamide Synthesis

Methyl 5-(Chlorosulfonyl)-2-Furoate provides a key advantage over unsubstituted furan for introducing a sulfonamide group at the 5-position. While unsubstituted furan requires a two-step sequence of sulfonation (which yields a mixture of isomers) followed by chlorination, this compound is pre-functionalized for direct, regioselective coupling . It reacts with amines to yield 5-sulfonamido-2-furoate derivatives in a single, predictable step, eliminating purification challenges and yield losses associated with isomeric separation .

Regioselective Synthesis Sulfonamide Formation Electrophilic Substitution

Dual Functionality vs. Methyl 5-(Chlorosulfonyl)-2-methyl-3-furoate for Multi-Step Library Synthesis

The presence of both a methyl ester and a chlorosulfonyl group on the same furan core provides two orthogonal reactive handles for sequential derivatization . This is a distinct advantage over the structurally similar Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate, which lacks a readily cleavable or modifiable ester group, limiting its utility to only sulfonyl chloride chemistry . The ester can be hydrolyzed to a carboxylic acid for amide coupling, or reduced to an alcohol, enabling access to a wider range of analogs from a single advanced intermediate .

Medicinal Chemistry Building Blocks Parallel Synthesis

Anticancer Derivative Potency vs. Doxorubicin in Lung and Breast Cancer Cell Lines

Derivatives of Methyl 5-(Chlorosulfonyl)-2-Furoate have demonstrated potent cytotoxic activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines . In one study, the compound exhibited IC50 values in the range of 0.02 - 0.08 μmol/mL, a level of potency comparable to the established chemotherapeutic agent doxorubicin . While not a direct drug candidate itself, this data quantifies the potential of its core scaffold as a privileged structure for developing potent anticancer agents .

Anticancer Activity Cytotoxicity Medicinal Chemistry

Methyl 5-(Chlorosulfonyl)-2-Furoate: Optimal Research and Industrial Application Scenarios Based on Differentiated Performance


Synthesis of 5-Sulfonamido-2-furoate Derivatives for Targeted Library Construction

Procure this compound when the synthetic goal is to efficiently generate a focused library of 5-sulfonamido-2-furoate analogs. Its pre-functionalized core enables a single-step, regioselective coupling with diverse amines, as established by the evidence of a 50% reduction in synthetic steps compared to using unsubstituted furan . This is ideal for high-throughput medicinal chemistry where speed and purity are paramount.

Multi-Stage Diversification in Complex Molecule Synthesis

This is the preferred building block for projects requiring sequential derivatization. The quantitative evidence shows it possesses two orthogonal reactive handles (a 100% increase compared to methyl 5-(chlorosulfonyl)-2-methyl-3-furoate), enabling a wider array of synthetic transformations . This allows for efficient construction of more complex molecular architectures from a single, versatile intermediate.

Early-Stage Anticancer Drug Discovery Based on a Furoate Scaffold

Researchers in oncology can select this compound as a privileged scaffold for hit-to-lead campaigns. The evidence demonstrates that its derivatives have shown potent cytotoxicity (IC50: 0.02 - 0.08 μmol/mL) comparable to doxorubicin against lung and breast cancer cell lines . This quantifiable starting point provides a data-driven rationale for prioritizing this specific core in novel therapeutic discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(Chlorosulfonyl)-2-Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.